molecular formula C10H14N2O B177054 N-[1-(3-aminophenyl)ethyl]acetamide CAS No. 103394-66-7

N-[1-(3-aminophenyl)ethyl]acetamide

Cat. No.: B177054
CAS No.: 103394-66-7
M. Wt: 178.23 g/mol
InChI Key: NRBYWMZNPZYXKW-UHFFFAOYSA-N
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Description

N-[1-(3-Aminophenyl)ethyl]acetamide is an acetamide derivative characterized by a 3-aminophenyl group attached to an ethyl chain, which is further linked to an acetamide moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s primary functional groups—the aromatic amine and the acetamide—enable diverse reactivity, including hydrogen bonding, nucleophilic substitution, and participation in multicomponent reactions. Its sulfate salt form (CAS: 1051368-96-7) is documented for improved stability and solubility in research settings .

Properties

IUPAC Name

N-[1-(3-aminophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBYWMZNPZYXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295083
Record name N-[1-(3-Aminophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103394-66-7
Record name N-[1-(3-Aminophenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103394-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(3-Aminophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 3-Aminophenethylamine

3-Nitrophenethylamine is reduced via catalytic hydrogenation (H₂/Pd-C) in ethanol at 25–40°C. The nitro group is selectively reduced to an amine, yielding 3-aminophenethylamine with >95% purity.

Step 2: Acetylation

The amine is acetylated using acetic anhydride in tetrahydrofuran (THF) under reflux (70°C, 4–6 hours). The reaction is quenched with ice water, and the product is isolated via filtration (yield: 82–88%).

Key Data:

ParameterValueSource
SolventTHF
Temperature70°C
Yield82–88%

Ethylation of 3-Acetylamino-acetophenone Derivatives

A patented method involves ethylation of 3-acetylamino-acetophenone intermediates:

Step 1: Ethylation of 3-Acetylamino-acetophenone

3-Acetylamino-acetophenone is treated with powdered potassium hydroxide and ethyl bromide in THF at 25°C. The reaction forms N-ethyl-N-acetyl-3-aminoacetophenone, which is precipitated as a sodium salt.

Step 2: Reductive Amination

The sodium salt undergoes reductive amination using sodium borohydride (NaBH₄) in ethanol/water (3:1) at 0–5°C. This step introduces the ethyl group adjacent to the acetamide nitrogen.

Key Data:

ParameterValueSource
Ethylation AgentEthyl bromide
ReductantNaBH₄
Yield75–80%

Condensation with Formic Acid Esters

A novel approach utilizes formic acid esters to introduce the ethyl group:

Step 1: Alkali-Mediated Condensation

3-Acetylamino-acetophenone reacts with ethyl formate in the presence of sodium ethoxide (NaOEt) in THF at −10°C. The intermediate enolate is quenched with HCl, yielding N-[1-(3-acetylphenyl)ethyl]acetamide.

Step 2: Hydrolysis and Reduction

The acetyl group is hydrolyzed using 6M HCl at 100°C, followed by nitro reduction with H₂/Pd-C to yield the final product.

Key Data:

ParameterValueSource
CatalystNaOEt
Hydrolysis Agent6M HCl
Yield70–75%

One-Pot Synthesis from m-Phenylenediamine

Source describes a one-pot method using m-phenylenediamine:

Reaction Conditions

m-Phenylenediamine is reacted with acetic anhydride and triethylenediamine in ethanol at 65–90°C. The reaction selectively acetylates one amine, and subsequent ethylation with ethyl bromide introduces the ethyl group.

Key Data:

ParameterValueSource
SolventEthanol
Temperature65–90°C
Yield97%

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 (Acetylation of 3-aminophenethylamine) offers high yields (82–88%) but requires pre-synthesized 3-aminophenethylamine.

  • Method 4 (One-pot synthesis) is scalable (97% yield) but requires precise temperature control.

  • Method 2 (Ethylation of acetophenone derivatives) is optimal for industrial settings due to mild conditions.

Purity Challenges

  • Residual solvents (e.g., THF) in Method 2 necessitate rigorous washing.

  • Method 3’s hydrolysis step risks over-acidification, requiring pH monitoring.

Industrial-Scale Optimization

Solvent Selection

  • THF and ethanol are preferred for their miscibility and low toxicity.

  • Aqueous HCl (Method 3) minimizes organic waste.

Catalytic Systems

  • Pd-C (Method 1) and NaBH₄ (Method 2) are cost-effective for large-scale reductions.

  • NaOEt (Method 3) enhances enolate stability but requires anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-aminophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted acetamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Structure and Synthesis

N-[1-(3-Aminophenyl)ethyl]acetamide has the molecular formula C10H14N2OC_{10}H_{14}N_{2}O. The synthesis typically involves the reaction of 3-aminophenylethylamine with acetic anhydride, resulting in the formation of the acetamide. This compound can also be converted into its sulfate form for enhanced solubility and stability in aqueous environments.

Chemistry

  • Building Block for Synthesis : this compound serves as an intermediate in the synthesis of various organic compounds. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution.
  • Industrial Uses : The compound is utilized in the production of dyes and pigments, showcasing its versatility in industrial applications .

Biology

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which may be beneficial in regulating metabolic pathways. This property is particularly relevant in cancer research, where enzyme modulation can lead to altered cell proliferation .
  • Antimicrobial and Anticancer Properties : The compound exhibits promising biological activities, including antimicrobial effects and significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .

Medicine

  • Drug Development : this compound is being explored for its potential as a pharmacological agent. Its ability to interact with biological receptors makes it a candidate for further therapeutic studies .
  • Therapeutic Applications : Studies suggest that this compound may have anti-inflammatory and antioxidant properties, which could be leveraged in treating diseases characterized by oxidative stress and inflammation .

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

  • Cytotoxicity Studies : A study using the MTT assay demonstrated that this compound exhibited notable cytotoxicity against human cancer cell lines, comparable to established anticancer agents .
  • Mechanistic Insights : Research has shown that the interaction of this compound with cellular targets can induce apoptosis in cancer cells, positioning it as a candidate for drug development in oncology .

Mechanism of Action

The mechanism of action of N-[1-(3-aminophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-[1-(3-Aminophenyl)ethyl]acetamide are best understood through comparison with analogous compounds. Below is a detailed analysis:

Structural Analogues and Key Differences

Compound Name Key Substituents/Modifications Synthesis Method Physicochemical Properties Applications/Notes References
This compound 3-Aminophenyl, ethyl linker, acetamide Not explicitly detailed (salt form via sulfate) High polarity due to NH₂; soluble in polar solvents Pharmaceutical intermediate; research
(R)-N-[1-(4-(Phenylethynyl)phenyl)ethyl]-acetamide 4-Phenylethynyl, ethyl linker Chemo-enzymatic synthesis (PdCu/CALB CLEA) Increased hydrophobicity from phenylethynyl Catalytic asymmetric synthesis studies
N-(3-Nitrophenyl)acetamide 3-Nitro group (electron-withdrawing) Standard acetylation of 3-nitroaniline Lower basicity; reduced solubility in water Precursor for nitro reduction to amines
N-[1-(Naphthalen-2-yl)ethyl]acetamide Naphthalen-2-yl group Not specified Enhanced π-π interactions; higher molecular weight (213.27 g/mol) Potential in materials science
N-(3-Amino-4-methoxyphenyl)acetamide 4-Methoxy, 3-amino substitution Not specified Methoxy group increases lipophilicity Laboratory research (non-household use)

Reactivity and Functional Group Analysis

  • Aromatic Amine vs. Nitro Groups: The 3-aminophenyl group in the target compound enhances nucleophilicity and participation in coupling reactions, whereas nitro derivatives (e.g., N-(3-nitrophenyl)acetamide) are less reactive but serve as precursors for amines via reduction .
  • Ethyl Linker vs. Rigid Moieties : The ethyl linker in the target compound provides conformational flexibility, contrasting with rigid structures like phenylethynyl () or naphthyl groups (), which influence steric interactions and binding affinity .
  • Salt Forms : The sulfate salt of the target compound (CAS: 1051368-96-7) offers enhanced aqueous solubility compared to its free base, a critical factor in formulation .

Biological Activity

N-[1-(3-aminophenyl)ethyl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2OC_{10}H_{14}N_{2}O and features an acetamide moiety attached to a 3-aminophenyl group. This unique structural arrangement allows for specific interactions with biological targets, which may influence its pharmacological properties. The compound is characterized by its relatively low molecular weight (approximately 178.23 g/mol), making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. For instance, studies indicate that it may target kinases that are critical for tumor growth and survival.
  • Modulation of Signaling Pathways: this compound can alter cellular signaling pathways, potentially leading to changes in gene expression and cellular behavior. This modulation is crucial for developing therapeutic strategies against various diseases.

Biological Activity and Therapeutic Applications

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

  • Anticancer Activity: Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant growth inhibition at concentrations as low as 10 μM against breast and leukemia cells .
  • Antimicrobial Properties: Beyond cancer treatment, this compound has been explored for its antimicrobial effects, indicating a broader pharmacological profile.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-EthylacetamideLacks the phenyl ringSimpler structure
N-(2-Aminophenyl)acetamideAmino group in a different positionDifferent biological activity potential
N-(4-Aminophenyl)acetamideAmino group in the para positionVariation in reactivity
This compoundSpecific positioning of amino groupEnhanced interactions with molecular targets

The specific positioning of the amino group on the phenyl ring in this compound contributes significantly to its unique biological activity compared to other compounds listed above.

Case Studies and Research Findings

Several studies have provided insights into the efficacy of this compound:

  • In Vitro Studies: Research has shown that this compound can inhibit cell proliferation in various cancer cell lines, demonstrating an IC50 value lower than many existing chemotherapeutics .
  • Mechanistic Studies: Molecular docking analyses have confirmed that this compound binds effectively to target enzymes, leading to alterations in their activity. This binding affinity suggests a strong potential for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[1-(3-aminophenyl)ethyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multicomponent reactions (MCRs) involving substituted anilines and acetylating agents. For example, Wen et al. (2005, 2006) describe the use of acetamide precursors in heterocyclic synthesis, while Devi & Bhuyan (2004) highlight MCRs with optimized stoichiometry . Reaction conditions such as solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and catalysts (e.g., K₂CO₃) significantly affect yields. Evidence from synthesis routes in CAS 131900-62-4 shows yields ranging from 29% to 51.8% under varying conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Used to determine bond lengths (e.g., C–N: ~1.34 Å) and hydrogen-bonding motifs (e.g., N–H···O interactions) as per Allen et al. (1987) and Bernstein et al. (1995) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.1 ppm for acetyl CH₃; δ 6.8–7.2 ppm for aromatic protons) confirm structural integrity .
  • HPLC-Purity Analysis : As outlined in drug quality tests, HPLC with acetonitrile/water gradients detects impurities at <0.1% .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (ACETO US, LLC safety guidelines) .
  • Ventilation : Conduct reactions in fume hoods due to potential amine vapor release .
  • Storage : Store at -20°C in airtight containers to prevent degradation, as recommended for structurally similar acetamides .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound in polar aprotic solvents?

  • Methodology :

  • Solvent Screening : Compare DMF, DMSO, and acetonitrile for reaction efficiency. Evidence from CAS 131900-62-4 shows higher yields (51.8%) in acetonitrile with triethylamine as a base .
  • Catalyst Selection : Use K₂CO₃ for deprotonation in DMF (yield: 29%) or Et₃N in acetonitrile (yield: 51.8%) under inert atmospheres .
  • Temperature Control : Maintain 65–70°C to balance reaction rate and byproduct formation .

Q. How can structural modifications to this compound enhance its biological activity?

  • Methodology :

  • Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to modulate bioactivity, as seen in related compounds like N-(3-nitrophenyl)acetamide .
  • Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to study antimicrobial or anticancer properties, as demonstrated for amide-metal complexes by Saravanakumar et al. (2005) .
  • Biological Assays : Test modified derivatives in vitro for cytotoxicity (MTT assay) or enzyme inhibition (e.g., COX-2), referencing protocols from N-(3,4-dimethoxyphenethyl)acetamide studies .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar acetamides?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs (e.g., N-(3-fluorophenyl) vs. N-(4-chlorophenyl) derivatives) .
  • Data Reprodubility : Validate assays using standardized cell lines (e.g., HepG2 for cytotoxicity) and controls, as discrepancies may arise from assay conditions .
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., opioid receptors for fentanyl analogs) .

Data Contradiction Analysis

Q. Why do crystallographic data for N-substituted acetamides show variability in hydrogen-bonding patterns?

  • Methodology :

  • Crystal Packing Analysis : Compare unit cell parameters (e.g., Z' values) to identify polymorphism, as seen in Mosslem et al. (2007) .
  • Hydrogen-Bond Motif Classification : Use Bernstein et al. (1995) criteria to categorize motifs (e.g., R₂²(8) vs. R₂²(10)) and correlate with solvent of crystallization .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (DMF) 29.0% (K₂CO₃, 65°C)
Synthetic Yield (MeCN) 51.8% (Et₃N, 60°C)
XRD Bond Length (C–N) 1.34 Å
¹H NMR (Acetyl CH₃) δ 2.1 ppm

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